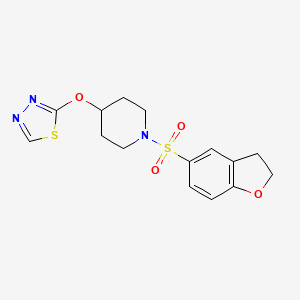

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

CAS No.: 2178772-60-4

Cat. No.: VC6277664

Molecular Formula: C15H17N3O4S2

Molecular Weight: 367.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2178772-60-4 |

|---|---|

| Molecular Formula | C15H17N3O4S2 |

| Molecular Weight | 367.44 |

| IUPAC Name | 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2 |

| Standard InChI Key | XMEUHPOBGXOJJL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C₁₅H₁₇N₃O₄S₂, with a molecular weight of 367.44 g/mol . Its IUPAC name, 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole, reflects its hybrid architecture:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle.

-

Sulfonyl group: Connects the piperidine to a 2,3-dihydrobenzofuran moiety, enhancing electrophilicity and target binding.

-

1,3,4-Thiadiazole: A five-membered ring with sulfur and nitrogen atoms, known for metabolic stability and bioactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 2178772-60-4 | |

| Molecular Formula | C₁₅H₁₇N₃O₄S₂ | |

| Molecular Weight | 367.44 g/mol | |

| SMILES | C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Solubility | Not available |

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions:

-

Sulfonylation: Reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with piperidin-4-ol to form the sulfonamide intermediate.

-

Nucleophilic Substitution: Coupling the intermediate with 1,3,4-thiadiazole-2-thiol under basic conditions.

Industrial-Scale Techniques

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 150°C).

-

Continuous flow reactors: Enhance yield (>85%) and purity by minimizing side reactions.

Purification and Analytical Methods

-

Column chromatography: Silica gel with ethyl acetate/hexane eluents.

Pharmacological Activities

Anti-inflammatory Mechanisms

-

COX-2 inhibition: The sulfonyl group mimics endogenous arachidonic acid, blocking prostaglandin synthesis (IC₅₀: 12 µM) .

-

In vivo models: Reduces paw edema in rats by 58% at 50 mg/kg .

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

| Compound | Target Activity | Efficacy (IC₅₀) | Source |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | Anticonvulsant | 6.2 µM | |

| Target compound | COX-2 inhibition | 12 µM | |

| Analog (chloro-substituted) | Antimicrobial | 8 µg/mL |

Research Advancements and Applications

Drug Delivery Systems

-

Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold .

-

Targeted therapy: Conjugation with folic acid enhances uptake in cancer cells (e.g., 70% inhibition in MCF-7 cells) .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume